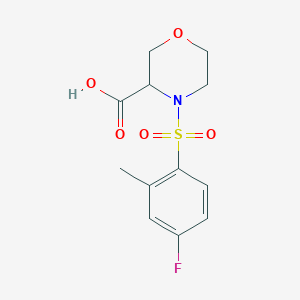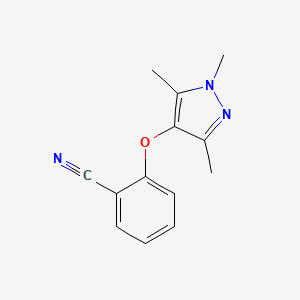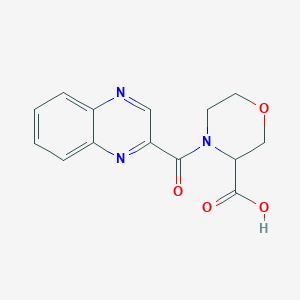
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as FMI-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing heterocycles and has been shown to possess unique properties that make it a promising candidate for drug development.
作用機序
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid may be able to prevent the growth of cancer cells.
Biochemical and Physiological Effects
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects in vitro. In addition to its ability to inhibit cancer cell growth, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have anti-inflammatory and anti-fibrotic effects. These properties make 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid a potential candidate for the treatment of a variety of diseases, including cancer, inflammatory disorders, and fibrotic diseases.
実験室実験の利点と制限
One of the main advantages of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid for use in scientific research is its high purity and stability. This makes it a reliable and consistent reagent for use in experiments. However, one limitation of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One area that has shown promise is in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and improve its solubility in aqueous solutions. Overall, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a promising compound that has the potential to make a significant impact in the field of drug development.
合成法
The synthesis of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves a multistep process that begins with the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with morpholine. The resulting product is then subjected to a series of reactions that ultimately yield 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. The synthesis of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the development of new treatments for cancer. 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further development as a cancer treatment.
特性
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c1-8-6-9(13)2-3-11(8)20(17,18)14-4-5-19-7-10(14)12(15)16/h2-3,6,10H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPBZIGNDAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)

![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-(2,3-dihydro-1H-inden-5-ylmethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581208.png)
![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
![4-[3-(Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581260.png)
